molecular formula C11H12N2O3S B2496503 3-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide CAS No. 326610-71-3

3-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide

Cat. No.: B2496503
CAS No.: 326610-71-3
M. Wt: 252.29
InChI Key: HGEBFZLOXJIJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a furan-2-ylmethyl group attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their pharmacological and agrochemical applications due to their versatility in hydrogen bonding and structural adaptability.

Properties

IUPAC Name

3-amino-N-(furan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c12-9-3-1-5-11(7-9)17(14,15)13-8-10-4-2-6-16-10/h1-7,13H,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEBFZLOXJIJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzenesulfonamide and furfural.

    Reduction: The nitro group in 3-nitrobenzenesulfonamide is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Condensation: The resulting 3-aminobenzenesulfonamide is then condensed with furfural under acidic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known for its antibacterial properties.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can inhibit enzymes like dihydropteroate synthetase by mimicking the substrate para-aminobenzoic acid, thereby blocking the synthesis of folic acid in bacteria. This inhibition leads to the antibacterial effects of the compound.

Comparison with Similar Compounds

Key Observations:

  • Heterocyclic Substituents: The furan-2-ylmethyl group in the target compound contrasts with thiazole () or pyridine () substituents in others.
  • Molecular Weight : The target compound has a moderate molecular weight (252.29 g/mol), while bulkier derivatives (e.g., : 410.90 g/mol) may exhibit reduced solubility or membrane permeability.
  • Metal Complexation : Schiff base derivatives () demonstrate that coordinating sulfonamides with metals (e.g., Mn(II), Fe(II)) enhances antimicrobial activity, suggesting a strategy to improve the efficacy of the parent compound .

Antimicrobial Activity

  • Furan-2-ylmethyl Thiourea/Tetrazole Derivatives: Compounds such as 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (8a) and 1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8b) exhibited superior antimicrobial activity compared to non-furan analogs, attributed to the furan ring’s electron-rich nature and hydrogen-bonding capacity .
  • Schiff Base-Metal Complexes : The Mn(II) and Fe(II) complexes of a furan-containing sulfonamide Schiff base showed inhibition zones of 9–18 mm against pathogens like Staphylococcus aureus, outperforming the ligand alone (6–14 mm) .

Insecticidal Activity

  • Pyridine-Based Sulfonamides: N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide demonstrated higher insecticidal activity against cowpea aphids than acetamiprid, a commercial insecticide .

Biological Activity

3-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This compound's structure features a furan ring, which may enhance its reactivity and biological interactions compared to other sulfonamides. This article reviews the biological activity of this compound, focusing on its mechanism of action, antimicrobial properties, and potential therapeutic applications.

The primary mechanism of action for sulfonamides, including this compound, involves the inhibition of bacterial folate synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, leading to the disruption of folic acid synthesis essential for bacterial growth and replication.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been particularly noted for its effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound have shown promising results in laboratory settings.

Comparative Antimicrobial Efficacy

CompoundMIC (µg/mL)Target Organisms
This compound50E. coli, S. aureus
Sulfamethoxazole10E. coli, S. aureus
Sulfadiazine20E. coli, S. aureus

This table illustrates that while this compound shows effective antimicrobial activity, it is less potent than some established sulfonamides like sulfamethoxazole .

Case Studies

  • Antimicrobial Studies : In a study evaluating the antimicrobial properties of various sulfonamides, including our compound, it was found that modifications to the sulfonamide structure could significantly enhance activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Enzyme Inhibition : Another investigation focused on the enzyme inhibition capabilities of this compound, demonstrating its ability to inhibit dihydropteroate synthase effectively, thereby supporting its potential as an antibacterial agent .

Pharmacological Potential

Beyond its antimicrobial properties, this compound may also have applications in treating other conditions due to its structural characteristics. For instance, derivatives of sulfonamides have shown promise in anti-inflammatory and antitumor activities . The furan moiety may provide additional pathways for bioactivity that warrant further exploration.

Q & A

Q. What are the standard synthetic routes for 3-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide, and how are reaction conditions optimized?

The synthesis typically involves coupling 3-aminobenzenesulfonyl chloride with furfurylamine under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF. Key optimization parameters include temperature control (0–25°C to minimize side reactions), stoichiometric ratios (1:1.2 sulfonyl chloride to amine), and purification via column chromatography using silica gel with gradients of ethyl acetate/hexane . Monitoring reaction progress with TLC (Rf ~0.3–0.5) ensures intermediate formation.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

Essential techniques include:

  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.0 ppm), furan protons (δ 6.2–7.4 ppm), and sulfonamide NH (δ ~5.5 ppm, broad).
  • FT-IR : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and NH bending (~1600 cm⁻¹).
  • HRMS : Molecular ion peak matching the exact mass (C₁₁H₁₂N₂O₃S: calculated 268.0628). Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the compound’s solubility profile determined, and what solvents are optimal for biological assays?

Solubility is assessed using the shake-flask method in polar aprotic solvents (DMSO, DMF) and aqueous buffers (PBS at pH 7.4). For cell-based assays, DMSO stock solutions (10 mM) diluted in culture media (<0.1% DMSO) are standard. Precipitation thresholds are identified via dynamic light scattering (DLS) .

Q. What in vitro biological screening platforms are suitable for initial activity assessment?

Primary screens include:

  • Antimicrobial assays : MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines).
  • Enzyme inhibition : Fluorescence-based assays for sulfonamide targets (e.g., carbonic anhydrase, IC₅₀ calculation).
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Q. How can researchers mitigate hydrolysis or degradation during storage?

Store lyophilized powder at –20°C under inert gas (argon). For solutions, use stabilizers like ascorbic acid (0.1% w/v) in pH-adjusted buffers. Degradation kinetics are monitored via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC quantification .

Advanced Research Questions

Q. How can contradictory bioactivity data between enzyme inhibition and cell-based assays be resolved?

Discrepancies often arise from poor cellular permeability or off-target effects. Strategies include:

  • Permeability assessment : Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 monolayer transport studies.
  • Target engagement validation : Cellular Thermal Shift Assay (CETSA) to confirm intracellular target binding.
  • Metabolite profiling : LC-MS/MS to identify active/degraded metabolites in cell lysates .

Q. What computational methods are effective for designing derivatives with improved target affinity?

Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., carbonic anhydrase IX). QSAR models trained on IC₅₀ data can predict substituent effects at the 3-amino and furan positions. MD simulations (GROMACS) assess binding stability over 100-ns trajectories .

Q. How do structural modifications (e.g., halogenation at the benzene ring) impact pharmacological properties?

Systematic SAR studies show:

  • Electron-withdrawing groups (Cl, NO₂) : Enhance enzyme inhibition but reduce solubility.
  • Furan substitution : Methylation at the 5-position improves metabolic stability (microsomal t₁/₂ increased by 2-fold). Data from analogs like 3-chloro-N-(furan-2-ylmethyl) derivatives highlight trade-offs between potency and ADME properties .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions on the benzene ring?

  • Directing groups : The 3-amino group directs electrophiles to the para position.
  • Lewis acid catalysis : FeCl₃ promotes nitration at the 4-position (yield >85%).
  • Protection/deprotection : Acetylation of the amine enables meta substitution, followed by hydrolysis .

Q. How can reaction scalability be improved without compromising yield in multi-step syntheses?

  • Flow chemistry : Continuous flow reactors reduce reaction times for sulfonamide formation (residence time 30 min vs. 12 hrs batch).
  • Catalyst recycling : Immobilized base catalysts (e.g., polystyrene-supported DMAP) enable reuse over 5 cycles.
  • Process analytical technology (PAT) : In-line FTIR monitors intermediate conversions in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.